molecular formula C10H8O2 B037872 Propynyl benzoate CAS No. 112270-91-4

Propynyl benzoate

Cat. No.: B037872
CAS No.: 112270-91-4
M. Wt: 160.17 g/mol
InChI Key: YGTXEOIHUWEJAR-UHFFFAOYSA-N
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Description

Propynyl benzoate is an organic ester compound characterized by a benzoate moiety esterified with a propynyl group (HC≡C-CH2-O-). For instance, N-propynyl-substituted compounds have demonstrated notable insecticidal activity, with LC50 values as low as 0.08 ppm against Plutella larvae . This suggests that the propynyl group enhances bioactivity, likely due to its electron-withdrawing nature and structural rigidity, which may improve target binding or metabolic stability. Applications of this compound may span agrochemicals, pharmaceuticals, and material sciences, though specific industrial uses require further validation.

Properties

CAS No.

112270-91-4

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

prop-1-ynyl benzoate

InChI

InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,1H3

InChI Key

YGTXEOIHUWEJAR-UHFFFAOYSA-N

SMILES

CC#COC(=O)C1=CC=CC=C1

Canonical SMILES

CC#COC(=O)C1=CC=CC=C1

Other CAS No.

112270-91-4

Synonyms

propynyl benzoate

Origin of Product

United States

Comparison with Similar Compounds

Insecticidal Activity

  • This compound analogs (e.g., N-propynyl compounds) exhibit potent insecticidal effects, with LC50 values of 0.08–0.34 ppm against Plutella larvae, outperforming hydroxycoumarin derivatives by 22–32-fold .
  • Methyl benzoate : Demonstrates repellent properties against pests but lower insecticidal potency compared to propynyl derivatives .
  • Benzyl benzoate : Widely used as an acaricide and preservative but requires higher concentrations for efficacy .

Metabolic and Environmental Behavior

  • Microbial degradation pathways for benzoate esters (e.g., via Rhodococcus sp. CS-1) show that ~10–15% of genes are involved in benzoate metabolism, suggesting moderate environmental persistence . This compound’s triple bond may alter degradation kinetics compared to alkyl analogs.

Toxicity Profile

  • Acute toxicity : Alkyl benzoates like methyl and ethyl benzoate exhibit low acute toxicity (LD50 > 2000 mg/kg in rodents), whereas propynyl derivatives may pose higher risks due to reactive intermediates .

Q & A

Q. What are the established synthetic pathways for propynyl benzoate, and how do reaction conditions influence yield and purity?

To synthesize this compound, researchers typically employ esterification reactions between propynol and benzoyl chloride under acidic or catalytic conditions. Key variables include temperature (e.g., controlled reflux to avoid side reactions), solvent selection (e.g., anhydrous dichloromethane to minimize hydrolysis), and stoichiometric ratios. Yield optimization requires monitoring via techniques like TLC or GC-MS to track intermediate formation. Purity is assessed using NMR and HPLC, with impurities often arising from unreacted starting materials or hydrolysis byproducts .

Q. What physicochemical properties of this compound are critical for experimental design in pharmacokinetic studies?

Key properties include logP (lipophilicity), solubility in biological matrices, and stability under physiological pH. For instance, esterase-mediated hydrolysis in vivo may necessitate stability assays in plasma or simulated gastric fluid. Researchers should prioritize differential scanning calorimetry (DSC) for thermal stability and UV-Vis spectroscopy for quantifying degradation products. These properties inform dosing regimens and storage conditions .

Q. How should researchers safely handle this compound given its classification in hazardous waste listings?

this compound is listed under hazardous waste codes (e.g., K158, K159) due to flammability and toxicity risks. Safety protocols mandate using fume hoods for synthesis, impermeable gloves (nitrile), and explosion-proof equipment. Waste disposal must follow EPA guidelines for organohalogen compounds, including neutralization before incineration. Spill containment requires inert absorbents like vermiculite .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s biological activity across in vitro and in vivo models?

Discrepancies often arise from metabolic differences (e.g., esterase activity in vivo vs. static cell cultures). Researchers should integrate LC-MS/MS to track metabolite profiles and use knockout animal models (e.g., esterase-deficient mice) to isolate mechanisms. Comparative studies with structural analogs (e.g., benzyl benzoate) can clarify structure-activity relationships. Contradictory data should be analyzed through systematic reviews, as seen in sodium benzoate trials .

Q. What methodological frameworks are optimal for designing dose-response studies of this compound in neuroinflammatory models?

Adopt a PICOT framework:

  • P opulation: Rodent models with induced neuroinflammation.
  • I ntervention: this compound at 10–100 mg/kg.
  • C omparison: Untreated controls or sodium benzoate.
  • O utcome: Cytokine levels (IL-6, TNF-α) via ELISA.
  • T ime: Acute (24–72 hrs) vs. chronic (2-week) exposure. Power analysis ensures cohort sizes are statistically robust, while blinding minimizes bias .

Q. How can researchers address reproducibility challenges in this compound’s catalytic applications?

Reproducibility issues often stem from undocumented catalyst traces or solvent impurities. Mitigation strategies include:

  • Standardization : Pre-treat solvents with molecular sieves.
  • Characterization : Use XPS or EDX to verify catalyst composition.
  • Reporting : Follow CHEMSynth guidelines for detailed experimental protocols, as emphasized in chemical synthesis journals .

Data Analysis and Presentation

Q. What statistical approaches are recommended for analyzing conflicting toxicity data of this compound?

Employ meta-analysis to aggregate datasets, applying random-effects models to account for heterogeneity. Sensitivity analysis can identify outlier studies, while subgroup analysis (e.g., by species or exposure duration) clarifies confounding variables. Tools like RevMan or R’s metafor package are ideal. Contradictions in sodium benzoate trials highlight the need for rigorous bias assessment .

Q. How should researchers present spectral data (e.g., NMR, IR) of this compound to enhance reproducibility?

Adhere to the Med. Chem. Commun. guidelines:

  • Include raw data in supplementary materials (peak lists, integration values).
  • Annotate spectra with solvent peaks and coupling constants.
  • Avoid overcrowding figures; use insets for zoomed regions.
  • Provide acquisition parameters (e.g., MHz, temperature) .

Literature and Ethical Considerations

Q. What strategies ensure rigorous literature reviews on this compound’s environmental impact?

Use databases like SciFinder and Reaxys, filtering for primary sources (2000–2025). Critically evaluate methods in retrieved studies—e.g., HPLC limits of detection for environmental samples. Differentiate primary (e.g., toxicity assays) and secondary sources (reviews on benzoate esters). Cite using ACS or APA style to trace claims to original data .

Q. How can researchers mitigate bias when interpreting this compound’s efficacy in peer-reviewed studies?

Disclose funding sources and conflicts of interest in the ethics statement. Use double-blinded protocols and pre-register trials (e.g., ClinicalTrials.gov for preclinical studies). Transparently report negative results, as seen in sodium benzoate RCTs, to avoid publication bias .

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